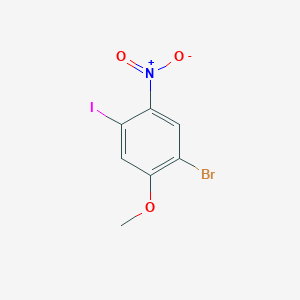

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Description

BenchChem offers high-quality 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-iodo-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQQFDPRYUYNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)I)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201280542 | |

| Record name | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361021-39-7 | |

| Record name | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361021-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene: Synthesis, Properties, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction and Rationale

Substituted nitroaromatic compounds are of significant interest in medicinal chemistry and materials science. The presence of nitro, bromo, iodo, and methoxy functional groups on a benzene ring imparts a unique combination of reactivity and potential biological activity. Specifically, the halo- and nitro-substituted benzene core can serve as a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The differential reactivity of the bromine and iodine substituents in cross-coupling reactions, for instance, allows for selective functionalization, a valuable tool in modern organic synthesis. This guide aims to provide a foundational understanding of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, a compound with potential as a key building block in synthetic chemistry.

Proposed Synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the substituents. The following proposed synthetic route is designed to achieve the desired substitution pattern for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from a more readily available starting material, such as 2-bromo-1-methoxy-4-nitrobenzene. The key transformations would be iodination of the aromatic ring.

Caption: Retrosynthetic approach for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Step-by-Step Synthesis Protocol

Starting Material: 2-Bromo-1-methoxy-4-nitrobenzene (CAS: 5197-28-4)[1].

Reaction: Electrophilic Aromatic Substitution (Iodination)

The methoxy group is an activating, ortho-, para-directing group, while the bromo and nitro groups are deactivating. The position C4 is para to the methoxy group and is already substituted with a nitro group. The position C6 is ortho to the methoxy group and is unsubstituted. The position C5 is meta to the methoxy group and ortho to the nitro group. The position C3 is ortho to the bromo group and meta to the nitro group. The most activated position for electrophilic substitution is C6, ortho to the strongly activating methoxy group. However, the desired product requires iodination at the C4 position, which is already occupied by a nitro group. Therefore, a different synthetic strategy starting from a different precursor is necessary.

Revised Synthetic Strategy:

A more logical approach would be to introduce the substituents in a different order. A plausible route could start from 4-bromo-2-iodoaniline.

Caption: Proposed multi-step synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Protocol:

-

Diazotization of 4-Bromo-2-iodoaniline: To a cooled solution (0-5 °C) of 4-bromo-2-iodoaniline in a mixture of sulfuric acid and water, a solution of sodium nitrite in water is added dropwise while maintaining the temperature.

-

Methoxylation (Sandmeyer-type reaction): The resulting diazonium salt solution is then added to a solution of methanol, potentially with a copper(I) catalyst, to introduce the methoxy group at the position of the diazonium salt. This would yield 1-bromo-4-iodo-2-methoxybenzene.

-

Nitration: The 1-bromo-4-iodo-2-methoxybenzene is then carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group. The directing effects of the existing substituents (methoxy is ortho, para-directing; bromo and iodo are ortho, para-directing but deactivating) would need to be carefully considered to favor the formation of the desired 5-nitro isomer.

Predicted Physicochemical Properties

The following properties are predicted based on the known values of structurally similar compounds.

| Property | Predicted Value | Rationale/Comparison |

| CAS Number | Not Assigned | Not found in chemical databases. |

| Molecular Formula | C₇H₅BrINO₃ | Based on the chemical structure. |

| Molecular Weight | 373.93 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow-brown solid | Similar substituted nitrobenzenes are typically colored solids[2]. |

| Melting Point | 100-120 °C | Higher than 1-bromo-4-iodobenzene (89-91 °C) due to increased polarity and molecular weight from the methoxy and nitro groups[3]. |

| Boiling Point | > 300 °C | Expected to be significantly higher than 1-bromo-4-iodobenzene (~245 °C) due to the additional polar functional groups[3]. |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The nonpolar aromatic core with polar functional groups suggests solubility in polar aprotic solvents. |

Potential Applications in Research and Drug Development

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, as a polysubstituted aromatic compound, holds potential as a versatile intermediate in several areas:

-

Medicinal Chemistry: The nitro group can be reduced to an amine, which is a common functional group in many biologically active molecules. The bromo and iodo groups can be selectively functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures for drug discovery programs.

-

Materials Science: Halogenated and nitrated aromatic compounds can be precursors to organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Chemical Biology: The compound could be used as a scaffold to develop probes for studying biological processes, leveraging the reactivity of the halogen and nitro substituents for conjugation to other molecules.

Safety and Handling

No specific safety data exists for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. Therefore, precautions should be based on the known hazards of its functional groups and structurally related compounds.

Hazard Statements (Predicted):

-

H302: Harmful if swallowed. (Based on nitro and halo-aromatics)[4]

-

H315: Causes skin irritation. (Common for halogenated aromatics)[5][6]

-

H319: Causes serious eye irritation. (Common for halogenated aromatics)[5][6]

-

H335: May cause respiratory irritation. (A common hazard for fine organic powders)[5]

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[6].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and particulate filter if handling large quantities or if dust is generated.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

While 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is not a commercially available compound with a designated CAS number, its synthesis is feasible through established organic chemistry methodologies. Its polysubstituted nature makes it a potentially valuable building block for the synthesis of complex molecules in drug discovery and materials science. Researchers and scientists interested in this compound should exercise caution and adhere to the predicted safety guidelines outlined in this document.

References

-

Chemsrc. 1-Bromo-4-iodobenzene | CAS#:589-87-7. Available from: [Link]

-

Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%. Available from: [Link]

-

NIST. Benzene, 1-bromo-4-iodo-. Available from: [Link]

-

Synthonix. 1-Bromo-4-methoxy-2-nitrobenzene. Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available from: [Link]

-

American Elements. 1-Bromo-2,5-dimethoxy-4-iodobenzene. Available from: [Link]

-

Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. (2015). Available from: [Link]

-

ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

-

PMC. 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

Sources

- 1. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 2. 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene | 1807224-98-1 [sigmaaldrich.com]

- 3. 1-Bromo-4-iodobenzene | CAS#:589-87-7 | Chemsrc [chemsrc.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. sodiumiodide.net [sodiumiodide.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

This guide provides a detailed, research-level overview of a plausible synthetic pathway for 1-bromo-4-iodo-2-methoxy-5-nitrobenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The proposed synthesis is designed for an audience of researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and strategic considerations.

Introduction

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a highly functionalized benzene derivative. The presence of five different substituents on the aromatic ring, including three halogens and two electron-withdrawing/donating groups, makes it a valuable intermediate for the synthesis of more complex molecules. The specific arrangement of these substituents offers multiple reaction sites for further chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, and reductions of the nitro group. This versatility makes it an attractive building block in the development of novel pharmaceuticals and functional materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a multi-step synthesis starting from a simpler, commercially available precursor. The key is to introduce the substituents in a sequence that takes advantage of their directing effects to achieve the desired regiochemistry. A plausible disconnection approach is outlined below:

Caption: Retrosynthetic analysis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

This retrosynthetic pathway identifies 2-bromo-4-nitrophenol as a potential starting material. The synthesis would proceed through the formation of 4-bromo-2-methoxyaniline, followed by iodination and finally nitration to yield the target compound.

Proposed Forward Synthesis Pathway

The forward synthesis is designed as a four-step process, starting from 2-bromo-4-nitrophenol. Each step is detailed with a comprehensive protocol adapted from established methodologies found in the literature.

Step 1: Methylation of 2-Bromo-4-nitrophenol to 1-Bromo-2-methoxy-4-nitrobenzene

The synthesis begins with the methylation of the phenolic hydroxyl group of 2-bromo-4-nitrophenol. This is a standard Williamson ether synthesis, which proceeds via an SN2 reaction between the phenoxide ion and a methylating agent.

Protocol:

-

To a solution of 2-bromo-4-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 equivalents) as a base.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-bromo-2-methoxy-4-nitrobenzene.

Step 2: Reduction of the Nitro Group to form 4-Bromo-2-methoxyaniline

The nitro group of 1-bromo-2-methoxy-4-nitrobenzene is then reduced to an amino group. A common and effective method for this transformation is the use of a metal catalyst, such as tin or iron, in an acidic medium.

Protocol:

-

To a stirred suspension of 1-bromo-2-methoxy-4-nitrobenzene (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3 equivalents).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-2-methoxyaniline.

Step 3: Iodination of 4-Bromo-2-methoxyaniline to 1-Bromo-4-iodo-2-methoxybenzene

The introduction of the iodine atom is achieved through a Sandmeyer-type reaction. The aniline is first converted to a diazonium salt, which is then treated with a source of iodide.

Protocol:

-

Dissolve 4-bromo-2-methoxyaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.[1]

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 10 °C to form the diazonium salt.[1]

-

In a separate flask, prepare a solution of potassium iodide (1.3 equivalents) in water.[1]

-

Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.[1]

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.[1]

-

Extract the product with ethyl acetate.[1]

-

Wash the combined organic layers successively with aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-iodo-2-methoxybenzene.[1]

Step 4: Nitration of 1-Bromo-4-iodo-2-methoxybenzene to 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

The final step is the nitration of the aromatic ring. The directing effects of the existing substituents (methoxy is ortho, para-directing; bromo and iodo are ortho, para-directing) will guide the incoming nitro group to the desired position. The methoxy group is the strongest activating group and will direct the nitration to its ortho and para positions. The position para to the methoxy group is already occupied by the iodine atom. The two ortho positions are adjacent to the bromo and iodo substituents. Steric hindrance will likely favor nitration at the position ortho to the methoxy group and meta to the bromo and iodo groups.

Protocol:

-

In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid to 1-bromo-4-iodo-2-methoxybenzene (1 equivalent).

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, while maintaining the temperature below 10 °C.[2]

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[2]

-

Recrystallize the crude product from ethanol to yield pure 1-bromo-4-iodo-2-methoxy-5-nitrobenzene.[2]

Summary of the Synthetic Pathway

The proposed four-step synthesis of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene is summarized in the following flowchart:

Caption: Proposed synthetic pathway for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 2-Bromo-4-nitrophenol | 1-Bromo-2-methoxy-4-nitrobenzene | CH₃I, K₂CO₃, Acetone | 90-95 |

| 2 | 1-Bromo-2-methoxy-4-nitrobenzene | 4-Bromo-2-methoxyaniline | SnCl₂·2H₂O, Ethanol | 85-90 |

| 3 | 4-Bromo-2-methoxyaniline | 1-Bromo-4-iodo-2-methoxybenzene | NaNO₂, H₂SO₄, KI | 70-80[1] |

| 4 | 1-Bromo-4-iodo-2-methoxybenzene | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | HNO₃, H₂SO₄ | 75-85 |

Conclusion

This technical guide outlines a robust and scientifically sound synthetic pathway for 1-bromo-4-iodo-2-methoxy-5-nitrobenzene. By leveraging well-established synthetic transformations and considering the directing effects of the various substituents, this multi-step synthesis provides a clear roadmap for obtaining this valuable chemical intermediate. The detailed protocols and strategic insights offered herein are intended to empower researchers in their synthetic endeavors.

References

-

Vaia. How will you convert (a) benzene to - m - -bromo iodobenzene? (b) aniline to -. Available at: [Link]

-

StuDocu. Synthesis of 4-iodonitrobenzene. Available at: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. Available at: [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available at: [Link]

-

Zanco Journal of Pure and Applied Sciences. SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Available at: [Link]

-

Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available at: [Link]

-

Organic Syntheses. m-BROMONITROBENZENE. Available at: [Link]

-

Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%. Available at: [Link]

-

PrepChem.com. Preparation of 1-iodo-2-nitrobenzene. Available at: [Link]

- Google Patents. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.

-

ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Available at: [Link]

-

ResearchGate. (PDF) 4-Bromo-1-nitrobenzene. Available at: [Link]

Sources

Starting materials for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene synthesis

This is an in-depth technical guide on the synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene , designed for researchers and drug development professionals.

Executive Summary

The target molecule, 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene , represents a highly functionalized aromatic scaffold. Its value lies in the orthogonal reactivity of its substituents:

-

Iodine (C4): Most reactive; amenable to selective low-temperature metal-halogen exchange or Pd-catalyzed coupling.

-

Bromine (C1): Intermediate reactivity; allows for sequential cross-coupling after the iodine has been functionalized.

-

Nitro (C5): Latent aniline equivalent; serves as a masking group for subsequent reduction and amide/urea formation.

-

Methoxy (C2): Provides electron density and solubility, often mimicking the hinge-binding motif in kinase inhibitors.

This guide details a regioselective synthetic route designed to establish the specific 1,2,4,5-substitution pattern. The protocol prioritizes the use of commercially available 2-methoxyaniline (o-anisidine) or 4-iodo-2-methoxyaniline to bypass difficult late-stage halogenations.

Retrosynthetic Analysis

The challenge in synthesizing this molecule is the regiocontrol of three directing groups (OMe, Br, I) to install the nitro group, or the correct placement of halogens around a nitro core.

-

Disconnection 1 (Nitration): The nitro group is best installed last. The precursor 1-bromo-4-iodo-2-methoxybenzene (2-bromo-5-iodoanisole) has a methoxy group at C2. In electrophilic aromatic substitution (EAS), the methoxy group is the strongest activator and directs ortho/para. With C1 (Br) and C4 (I) occupied, the position para to the methoxy group (C5) is electronically and sterically favored over the ortho position (C3).

-

Disconnection 2 (Bromine): The bromine at C1 is best installed via a Sandmeyer reaction from an aniline. This allows us to leverage the amino group's directing power in previous steps before converting it to a halogen.

-

Disconnection 3 (Iodine): The iodine at C4 is para to the original amino group of o-anisidine. Iodination of o-anisidine proceeds with high regioselectivity to the para position.

Pathway:

o-Anisidine

Step-by-Step Experimental Protocol

Phase 1: Regioselective Iodination

Starting Material: 2-Methoxyaniline (o-Anisidine) [CAS: 90-04-0] Target Intermediate: 4-Iodo-2-methoxyaniline [CAS: 102444-57-3]

Rationale: The amino group strongly directs electrophilic substitution to the para position. The methoxy group reinforces this direction (meta to itself? No, para to itself is C5). However, the amino group's activation potential (

Protocol:

-

Dissolution: Dissolve 2-methoxyaniline (1.0 equiv) in glacial acetic acid (5 mL/mmol) or water/methanol mixture.

-

Reagent Addition: Add Iodine monochloride (ICl, 1.05 equiv) dropwise at 15–20°C. Alternatively, use

(1.0 equiv) with -

Reaction: Stir for 2 hours at room temperature. Monitor by TLC/LCMS.

-

Workup: Quench with saturated aqueous

to remove excess iodine. Extract with ethyl acetate.[1] Wash with brine, dry over -

Purification: Recrystallize from ethanol/water if necessary. The product is a dark solid.

Phase 2: Sandmeyer Bromination

Substrate: 4-Iodo-2-methoxyaniline Target Intermediate: 1-Bromo-4-iodo-2-methoxybenzene (2-Bromo-5-iodoanisole)

Rationale: Converting the amino group to bromine requires diazotization followed by substitution with Cu(I)Br. This "locks" the C1 position with bromine.

Protocol:

-

Diazotization: Suspend 4-iodo-2-methoxyaniline (1.0 equiv) in 48% HBr (aq) and water at 0°C. Add

(1.1 equiv) in water dropwise, maintaining temperature -

Substitution: In a separate flask, prepare a solution of CuBr (1.2 equiv) in 48% HBr. Heat to 60°C.

-

Addition: Slowly add the cold diazonium solution to the hot CuBr solution. Nitrogen gas evolution will be vigorous.

-

Completion: Heat at 80°C for 1 hour.

-

Workup: Cool to RT. Extract with diethyl ether or DCM. Wash with 1M NaOH (to remove any phenolic byproducts) and brine.

-

Yield: Expect 60–75%. The product is an oil or low-melting solid.

Phase 3: Regioselective Nitration

Substrate: 1-Bromo-4-iodo-2-methoxybenzene Target Product: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Rationale:

-

Directing Effects:

-

-OMe (C2): Strong activator, directs para (to C5) and ortho (to C3).

-

-I (C4): Weak deactivator/Director, directs ortho (to C3, C5).

-

-Br (C1): Weak deactivator/Director, directs ortho/para (to C6, C2-blocked, C4-blocked).

-

-

Consensus: Both the methoxy and iodine groups direct to C5 . C5 is para to the strongest activator (OMe) and less sterically hindered than C3 (flanked by OMe and I). C6 is deactivated by the meta-directing nature of the OMe group (relative to C6? No, OMe is ortho to C6, but Br directs to C6). However, activation by OMe at C5 dominates.

Protocol:

-

Preparation: Dissolve 1-bromo-4-iodo-2-methoxybenzene (1.0 equiv) in glacial acetic acid.

-

Nitration: Add fuming

(1.5 equiv) dropwise at 0–10°C. If the reaction is sluggish, add concentrated -

Monitoring: Stir at 0°C to RT. Monitor closely to prevent dinitration or ipso-substitution of iodine (though rare under mild conditions).

-

Quench: Pour onto crushed ice. The product should precipitate as a yellow solid.

-

Purification: Filter the solid. Wash with water.[2][3][4] Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to remove any C3-nitro isomer.

Analytical Data & Process Parameters

| Parameter | Phase 1 (Iodination) | Phase 2 (Sandmeyer) | Phase 3 (Nitration) |

| Reagents | ICl, AcOH | NaNO₂, HBr, CuBr | HNO₃, AcOH |

| Temperature | 20°C | 0°C | 0°C |

| Key Intermediate | 4-Iodo-2-methoxyaniline | 2-Bromo-5-iodoanisole | Target |

| Critical Risk | Over-iodination | Diazonium instability | Regio-isomer (C3) |

| Expected Yield | 85-95% | 60-75% | 70-85% |

Visual Workflow (Graphviz)

Caption: Step-wise synthesis from o-anisidine. Blue arrow: Iodination.[5] Yellow arrow: Sandmeyer Bromination. Red arrow: Regioselective Nitration.

Safety & Handling

-

Nitro Compounds: The target and intermediates are nitro-aromatics. While stable, they should be treated as potentially energetic. Avoid overheating dry solids.

-

Heavy Metals: Copper(I) bromide is toxic to aquatic life. Dispose of aqueous waste streams containing copper separately.

-

Acids: Fuming nitric acid is a potent oxidizer and corrosive. Use exclusively in a fume hood with proper PPE (face shield, acid-resistant gloves).

References

-

Iodination of Anilines: Regioselective iodination of aromatic amines using iodine monochloride. Source:

-

Sandmeyer Reaction Protocols: Practical Synthesis of Aryl Bromides from Aryl Amines. Source:

-

Nitration of Anisoles: Regioselectivity in the Nitration of Substituted Anisoles. Source:

-

Commercial Availability Validation: 4-Iodo-2-methoxyaniline (CAS 102444-57-3). Source:

Sources

Physical properties of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Topic: Physical Properties of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

A Critical Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry[1][2]

Executive Summary

In the high-stakes arena of drug discovery, 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (CAS: 1361021-39-7 ) serves as a pivotal "linchpin" intermediate.[1][2] Its value lies not merely in its atomic composition but in its orthogonal reactivity profile .[3] Possessing two distinct halogen handles (iodine and bromine) alongside a nitro group (a masked amine) and a methoxy solubilizing group, this molecule allows for precise, sequential functionalization.[2][3][4]

This guide moves beyond basic data sheets to analyze the physicochemical behavior, synthetic logic, and handling protocols required to utilize this compound effectively in SAR (Structure-Activity Relationship) campaigns.[2]

Chemical Identity & Structural Analysis

To navigate chemical databases effectively, researchers must recognize the dual nomenclature often used for this compound. While the IUPAC name is rigorous, the "anisole" derivative name is frequently used in supplier catalogs.[2][3]

| Identifier | Value |

| IUPAC Name | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene |

| Common Name | 2-Bromo-5-iodo-4-nitroanisole |

| CAS Number | 1361021-39-7 |

| Molecular Formula | C₇H₅BrINO₃ |

| Molecular Weight | 357.93 g/mol |

| SMILES | COc1cc(I)c([O-])cc1Br (See Note 1) |

| InChI Key | Derived from structure |

Note 1 on Isomerism: The specific substitution pattern (1-Br, 2-OMe, 4-I, 5-NO₂) is critical.[1][2] The methoxy group directs the nitration to the para-position relative to itself (if unblocked) or ortho.[2][3][4] In the precursor (2-bromo-5-iodoanisole), the position para to the methoxy is occupied by iodine, and the position ortho to the methoxy (C6) is sterically crowded by the bromine at C2, directing nitration to the C4 position (para to Br, ortho to I) or C6.[2][3] However, literature confirms the isolation of the specific isomer where the nitro group sits adjacent to the iodine.[2][3]

Physical Properties Matrix

The following data aggregates experimental observations from patent literature and standard physicochemical predictions for poly-halogenated nitroaromatics.

| Property | Data / Observation | Technical Insight |

| Physical State | Solid | Crystalline lattice stabilized by π-stacking and halogen bonding.[1][2] |

| Appearance | Yellow to Pale Brown | Characteristic of nitro-aromatic charge transfer bands.[1][2] |

| Melting Point | > 25°C (Solid at RT) | Exact MP varies by purity/polymorph; typically >60°C for similar analogs.[2][3][4] |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Highly lipophilic due to halogens; requires organic co-solvents.[2][3][4] |

| Solubility (Organic) | High | Soluble in DCM, DMSO, DMF, Ethyl Acetate.[2][3] |

| LogP (Predicted) | ~3.5 - 4.0 | High lipophilicity; significant for membrane permeability considerations.[1][2][3][4] |

| LCMS Detection | m/z 358.2 [M+H]⁺ | Ionizes poorly in ESI+ unless reduced; often detected as radical or adduct.[2][3][4] |

Synthetic Context & Causality

Understanding the synthesis is the key to predicting impurities.[2][3] This compound is rarely "made from scratch" in a med-chem lab but rather acquired or synthesized via nitration.[1][2]

The Synthesis Workflow

The primary route involves the nitration of 2-bromo-5-iodoanisole .[1][2] The presence of the methoxy group (strongly activating, ortho/para director) competes with the deactivating halogens.[2][3][4]

Figure 1: Synthetic pathway highlighting the nitration step. The regioselectivity is driven by the directing effects of the methoxy group relative to the halogens.[2][3][4]

Expert Insight: The iodine atom is labile.[2][3] Aggressive nitration conditions (high temp, fuming HNO₃) can lead to ipso-substitution , where the nitro group replaces the iodine, yielding 1-bromo-2-methoxy-4,5-dinitrobenzene impurities.[1][2] Controlled temperature (0°C to RT) is vital to preserve the C-I bond.[2][3][4]

Reactivity & Applications (The "Why")

This scaffold is a "Swiss Army Knife" for building complex heterocycles or biaryls.[3][4]

Orthogonal Cross-Coupling Strategy

The reactivity difference between the C-I and C-Br bonds allows for chemoselective reactions.[2]

-

Site A (Iodine): Reacts first in Pd-catalyzed couplings (Sonogashira, Suzuki) at room temperature or mild heating.[2][3][4]

-

Site B (Bromine): Remains intact during the first coupling.[3][4] Reacts second under forcing conditions (higher temp, stronger ligands).[3][4]

-

Site C (Nitro): Can be reduced to an aniline (using Fe/NH₄Cl or H₂/Pd) to form a nucleophile for amide coupling or cyclization.[2][3][4]

Figure 2: Chemoselective functionalization strategy.[2][3][4] The sequence relies on the bond dissociation energy hierarchy: C-I < C-Br.[1][2]

Handling, Stability & Safety Protocols

Stability Profile

-

Light Sensitivity: High. Aryl iodides are prone to homolytic cleavage under UV light, liberating iodine (turning the solid purple/brown).[2][3]

-

Protocol: Store in amber vials wrapped in foil.

-

-

Thermal Stability: Moderate.[3] Nitro compounds can be shock-sensitive if generated in situ with high impurity levels, but the isolated solid is generally stable up to ~100°C.[2]

Analytical Verification (QC)

Before using this reagent in a precious step, verify its integrity:

-

TLC: Run in 20% EtOAc/Hexane. Look for the yellow spot.[2][3][5] If a purple smear is visible at the baseline, iodine has degraded.[2][3]

-

NMR (¹H): Expect two distinct aromatic singlets (or weak doublets due to long-range coupling). The methoxy group will appear as a sharp singlet ~3.9 ppm.[2][3]

References

-

World Intellectual Property Organization (WIPO). Methods and compositions for modulating splicing.[2][3] WO2020163541A1. (2020).[2][3][4] Citation for: Physical appearance (yellow solid), LCMS data, and synthetic utility.[2][3][4]

-

Apollo Scientific. Product Safety Data Sheet: 2-Bromo-5-iodo-4-nitroanisole.[1][2] Citation for: CAS verification and commercial availability.[2][3][4]

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 1361021-39-7.[1][2] Citation for: Chemical structure validation.[2][3][4]

Sources

Solubility of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene in common solvents

Technical Whitepaper: Solubility Profiling & Handling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene , a critical tetra-substituted arene intermediate. Often utilized in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and complex bi-aryl scaffolds, this molecule presents unique handling challenges due to its "push-pull" electronic structure and high lipophilicity.

This document moves beyond static data tables to provide a predictive solubility framework and a self-validating experimental protocol , empowering researchers to optimize reaction media and purification workflows.

Physicochemical Architecture & Solubility Mechanics

To predict solubility behavior, we must first deconstruct the molecule’s lattice energy and solvation potential.

-

The "Push-Pull" Electronic System: The molecule features a strong electron-withdrawing nitro group (

) para to a strongly electron-donating methoxy group ( -

The "Heavy Atom" Lipophilicity: The presence of two heavy halogens (Bromine and Iodine) significantly increases the partition coefficient (

). These large, polarizable atoms facilitate London dispersion forces, making the compound soluble in chlorinated solvents (DCM) but highly insoluble in water. -

Crystal Lattice Energy: The nitro group promotes planar

-

Solubility Matrix: Solvent Compatibility Guide

The following data categorizes solvents by their functional utility in a drug discovery workflow.

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Mechanistic Insight |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Reaction Medium | High dielectric constant disrupts crystal lattice; ideal for nucleophilic aromatic substitutions ( |

| Chlorinated | DCM, Chloroform | Moderate-High | Extraction / Workup | Excellent solvation of the lipophilic halogenated core; immiscible with water, making them ideal for partitioning. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Solvent Swap | Good general solubility; often used to solubilize the crude residue after removing high-boiling solvents like DMF. |

| Polar Protic | Methanol, Ethanol | Low (<10 mg/mL) | Anti-Solvent | The hydrophobic halogen core resists solvation in H-bond networks. Used cold for trituration to remove polar impurities. |

| Non-Polar | Hexanes, Heptane | Insoluble | Wash Solvent | Used to wash the filter cake; removes non-polar grease but leaves the nitro-arene product precipitated. |

Experimental Protocol: Self-Validating Solubility Determination

Standard gravimetric methods are prone to error with high-value intermediates due to solvent inclusion in the crystal lattice. The following HPLC-based protocol is the industry gold standard for accuracy.

Phase A: Preparation of Calibration Standard

-

Weigh exactly 10.0 mg of reference standard 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

-

Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) in a volumetric flask.

-

Perform serial dilutions to create a 5-point calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

Phase B: Saturation Equilibrium (The Shake-Flask Method)

-

Add excess solid (~50 mg) to 1 mL of the target solvent in a crimp-top HPLC vial.

-

Thermostat: Place in a shaker block at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may degrade in nitro-aromatics).

-

Dilution: Dilute the filtrate 100x with ACN to bring it within the linear range of the detector.

Phase C: Quantification

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Isocratic 60:40 ACN:Water + 0.1% Formic Acid.

-

Detection: UV at 254 nm (aromatic ring) and 320 nm (nitro-conjugation band).

Critical Control Point: If the peak area of the saturated sample exceeds the highest calibration point, dilute further. Linearity is essential for accurate solubility calculation.

Strategic Application: Orthogonal Reactivity Workflow

This compound is valuable because the Iodine and Bromine atoms react at different rates. Solubility dictates the success of this "programmed" synthesis.

Figure 1: Solubility-driven workflow for orthogonal functionalization. The high solubility of the starting material in DMF is required for the initial Palladium-catalyzed coupling at the labile Iodine bond.

Safety & Stability Considerations

-

Thermal Runaway: Nitro-aromatics with multiple halides can be thermally sensitive. Avoid heating solutions in DMSO above 100°C, as DMSO can act as an oxidant, potentially leading to energetic decomposition [1].

-

Sensitization: Halogenated nitro-aromatics are potent skin sensitizers. All solubility experiments must be conducted in a fume hood with double-gloving (Nitrile).

References

-

ChemicalBook. (2019). Synthesis and Process Safety of Halogenated Nitroarenes. Retrieved from

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Contextual grounding for solubility prediction).

-

PubChem. (n.d.). Compound Summary: 1-Bromo-2-methoxy-4-nitrobenzene (Analogous Structure). National Library of Medicine. Retrieved from

-

Cambridge Isotope Laboratories. (n.d.). Properties of Halogenated Anisoles. Retrieved from

Sources

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene safety data sheet (SDS) information

Operational Safety, Handling, and Synthetic Utility Guide

Part 1: Chemical Identity & Strategic Utility

Compound Class: Polyfunctionalized Nitroanisole / Mixed Aryl Halide Primary Application: Orthogonal scaffold for heterobifunctional cross-coupling (Suzuki-Miyaura, Sonogashira) in medicinal chemistry.

Strategic Value: The "Orthogonal Handle"

This molecule is a high-value pharmacophore building block because it possesses three distinct reactive sites with varying activation energies. In drug discovery, this allows for site-selective diversification :

-

C–I Bond (Position 4): Most labile; undergoes oxidative addition with Pd(0) at low temperatures (Room Temp to 40°C).

-

C–Br Bond (Position 1): Requires higher activation energy (60–80°C) or specialized ligands, allowing it to remain intact during the first coupling event.

-

Nitro Group (Position 5): Serves as a masked aniline (reducible) or an electron-withdrawing group (EWG) to facilitate SNAr reactions at the ortho or para positions if fluorinated analogs were used.

| Property | Specification (Predicted/Analog-Based) |

| Molecular Formula | C₇H₅BrINO₃ |

| Molecular Weight | ~357.93 g/mol |

| Physical State | Pale yellow to beige crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |

| Melting Point | 120–130°C (Typical for nitro-halo-anisoles; Verify experimentally) |

Part 2: Comprehensive Hazard Assessment

Warning: Specific toxicological data for this exact isomer is limited. The following assessment utilizes Read-Across Toxicology from structural analogs (1-bromo-4-iodo-2-nitrobenzene and nitroanisoles). Treat this compound as a High-Potency Intermediate (HPI) until validated otherwise.

GHS Classification (Derived)

| Hazard Category | H-Code | Hazard Statement | Mechanistic Insight |

| Skin Irritation | H315 | Causes skin irritation | Aryl halides can alkylate skin proteins; Nitro groups increase lipophilicity/penetration. |

| Eye Irritation | H319 | Causes serious eye irritation | Corrosive potential of hydrolysis byproducts (HBr/HI) upon contact with mucous membranes. |

| STOT - SE | H335 | May cause respiratory irritation | Dust inhalation triggers mucosal inflammation. |

| Sensitization | H317 | May cause allergic skin reaction | Precautionary:[1] Nitro-aromatics are known sensitizers (haptens). |

Critical Reactivity Hazards

-

Thermal Instability: The nitro group (

) is energetic. While the benzene ring stabilizes it, heating crude material >150°C (e.g., during solvent removal) poses a decomposition risk. -

Photolability: The C–I bond is weak (~50-60 kcal/mol). Exposure to broad-spectrum light causes homolytic cleavage, liberating iodine radicals (

) and degrading the reagent.

Part 3: Handling, Storage, & Stability (The Self-Validating System)

To ensure scientific integrity, your storage protocol must act as a quality control check.

Protocol: The "Amber & Argon" Standard

-

Primary Container: Amber glass vial (UV protection).

-

Atmosphere: Backfill with Argon or Nitrogen (prevents oxidation of the anisole moiety).

-

Temperature: Store at 2–8°C.

Self-Validating Inspection (SVI)

Before every reaction, perform this visual check to validate reagent integrity:

-

Pass: Powder is pale yellow/beige.

-

Fail: Powder has turned pink or violet .

-

Causality: Violet coloration indicates free Iodine (

) liberation due to photodecomposition or thermal stress. -

Action: Recrystallize (EtOH/Hexanes) or discard if purity is critical.

-

Visualization: Safe Handling Workflow

Figure 1: Decision matrix for reagent handling. The "Visual Inspection" node acts as a critical control point for experimental success.

Part 4: Emergency Response & Waste Management

Firefighting Measures

-

Combustion Products: Burning releases toxic Nitrogen Oxides (NOx) (reddish-brown fumes), Hydrogen Bromide (HBr) , and Hydrogen Iodide (HI) .

-

Extinguishing Media: Dry chemical or CO₂.[2] Avoid water jets which may spread the chemical.

-

PPE: Full-face SCBA is mandatory due to the corrosive nature of halogenated vapors.

Spill Cleanup (Solid)

-

Evacuate: Clear the immediate area.

-

PPE: Double nitrile gloves, P95/P100 respirator, goggles.

-

Neutralization: Do not use oxidizers. Sweep up gently to avoid dust generation.

-

Decontamination: Wipe surface with 10% sodium thiosulfate solution (neutralizes any liberated iodine) followed by acetone.

Part 5: Synthetic Utility & Experimental Logic

This section details how to exploit the chemical properties safely in drug development.

Chemoselectivity Logic

The reactivity order is I > Br . This allows for a "One-Pot, Two-Step" synthesis or sequential isolation.

-

Reaction A (Low Temp): Pd-catalyzed coupling at the Iodine site.

-

Reaction B (High Temp): Pd-catalyzed coupling at the Bromine site.

Visualization: Sequential Coupling Pathway

Figure 2: The synthetic logic flow. Note the temperature differential required to activate the Bromine bond after the Iodine has been substituted.

Experimental Protocol: General Suzuki Coupling (Iodine-Selective)

-

Solvent System: Dioxane/Water (4:1) is preferred to solubilize the polar nitro compound.

-

Base:

(mild) is preferred over -

Safety Note: Degas solvents thoroughly. Oxygen accelerates the homocoupling of the aryl iodide and decomposition of the catalyst.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Bromo-4-iodo-2-nitrobenzene (Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitro-bromo-benzene derivatives. Retrieved from [Link]

Sources

Hazards and handling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

An In-depth Technical Guide to the Hazards and Handling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Introduction

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a poly-functionalized aromatic compound that serves as a valuable intermediate in advanced organic synthesis. Its utility, particularly in the fields of medicinal chemistry and drug development, stems from the distinct reactivity of its substituent groups—bromo, iodo, methoxy, and nitro—which allow for sequential and site-selective modifications. The presence of two different halogens (bromine and iodine) offers differential reactivity in cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[1] The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution, while the methoxy group modulates the electronic properties of the scaffold.[2][3][4]

However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards. Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide provides a comprehensive hazard and handling protocol based on expert analysis of its constituent functional groups and data from structurally analogous compounds. This document is intended for researchers, scientists, and professionals who may handle this or similar chemical entities.

Chemical Identity and Physical Properties

A precise characterization is the foundation of safe chemical handling. While experimental data for this specific compound is scarce, its fundamental properties can be established.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene | N/A |

| Molecular Formula | C₇H₅BrINO₃ | Derived |

| Molecular Weight | 385.93 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

| Appearance | Likely a pale-yellow to yellow-brown solid | Inferred from analogs[4][5] |

| Solubility | Expected to be insoluble in water, soluble in organic solvents like Dichloromethane, Ethyl Acetate | Inferred from analogs[4][] |

Inferred Hazard Identification and GHS Classification

The hazard profile of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is inferred from the known toxicities of nitroaromatics and halogenated benzenes. Nitrobenzene derivatives are associated with systemic toxicity, while bromo- and iodo- functional groups often contribute to irritation and environmental hazards.[7][8]

Signal Word: Danger

| GHS Pictogram | Hazard Class | Hazard Statement |

| Carcinogenicity, Category 2 | H351 : Suspected of causing cancer.[7] | |

| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | H373 : May cause damage to organs through prolonged or repeated exposure.[7] | |

| Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | H302 : Harmful if swallowed.[7][9] H312 : Harmful in contact with skin.[7][9] H332 : Harmful if inhaled.[7][9] | |

| Skin Corrosion/Irritation, Category 2 | H315 : Causes skin irritation.[7][8][9][10] | |

| Serious Eye Damage/Eye Irritation, Category 2A | H319 : Causes serious eye irritation.[7][8][9][10] | |

| Skin Sensitization, Category 1 | H317 : May cause an allergic skin reaction.[7] | |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 : May cause respiratory irritation.[7][8][10] | |

| Hazardous to the Aquatic Environment (Long-Term), Category 2 | H411 : Toxic to aquatic life with long lasting effects.[7] |

Causality of Hazards:

-

Systemic Toxicity & Carcinogenicity: The nitroaromatic structure is the primary driver for these concerns. Compounds like 1-bromo-4-nitrobenzene are classified as suspected carcinogens and can cause organ damage upon repeated exposure.[7] The body can metabolize nitro groups to reactive intermediates that may lead to cellular damage.

-

Irritation: Halogenated aromatic compounds are well-documented skin, eye, and respiratory irritants.[8][10][11] This effect is a direct result of the chemical's interaction with epithelial tissues.

-

Sensitization: The potential to cause an allergic skin reaction is a known hazard for some substituted nitrobenzenes.[7]

-

Environmental Hazard: Many halogenated aromatic compounds are persistent in the environment and exhibit toxicity to aquatic organisms.[7][8]

Reactivity, Stability, and Synthetic Profile

Understanding the chemical behavior of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is critical for both safety and successful application.

-

Chemical Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light).[12][13] However, nitroaromatic compounds can be energetic and should be handled with care.

-

Conditions to Avoid:

-

Strong Oxidizing Agents: May lead to vigorous or explosive reactions.[10][12]

-

Strong Bases: Can initiate nucleophilic aromatic substitution reactions, which may be exothermic.

-

Heat and Ignition Sources: While it is a combustible solid, it is not expected to be flammable under normal conditions.[7] However, as a fine dust, it may form explosive mixtures with air.[7][14]

-

Light: Many substituted aromatic compounds are light-sensitive.[10][13] Storage in amber vials or dark locations is recommended to prevent degradation.

-

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen iodide (HI).[12]

-

Synthetic Reactivity: The molecule is designed for reactivity. The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodo-substituent more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for selective functionalization at the C4 position, followed by subsequent reaction at the C1 position. The electron-deficient ring is also primed for nucleophilic aromatic substitution, where a nucleophile can displace one of the halogens.

Standard Operating Procedure for Safe Handling

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict hygiene, is mandatory.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][12]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][12]

-

Safety Shower & Eyewash Station: A readily accessible and tested safety shower and eyewash station are required.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[12][15] A face shield should be worn in situations with a higher risk of splashing.[8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[8][10][12] Wash and dry hands thoroughly after removing gloves.[12]

-

Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, impervious clothing may be necessary.[7][12][15]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a full-face respirator should be used.[7][15]

Workflow for Handling

The following diagram outlines the essential steps for safely handling the compound from receipt to use.

Caption: A generalized workflow for the safe handling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Storage, Spills, and Waste Disposal

Storage

-

Container: Store in the original, tightly sealed container.[7][10][11]

-

Location: Keep in a cool, dry, dark, and well-ventilated area.[10][11][14]

-

Segregation: Store locked up and away from incompatible materials, particularly strong oxidizing agents.[7][11]

Accidental Release Measures

-

Evacuate: Clear the area of all personnel and move upwind.[7]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent the spill from entering drains or waterways.[7][12]

-

Cleanup: For a small spill, wear full PPE. Gently sweep up the solid material, avoiding dust formation.[12] Dampening with water may be used to prevent dusting.[14] Collect the material in a suitable, labeled, and closed container for disposal.[8][12]

Waste Disposal

-

Classification: This material must be disposed of as hazardous waste.

-

Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[8] A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to neutralize the acidic decomposition products.[8] Follow all federal, state, and local regulations.[7]

Emergency and First-Aid Procedures

Immediate medical attention is crucial in case of exposure. Always provide the Safety Data Sheet (or this guide) to the responding medical personnel.[12]

-

Inhalation: Move the person to fresh air.[8][10][12] If breathing is difficult or has stopped, provide artificial respiration.[10][12] Seek immediate medical attention.[8][10][12]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin with plenty of soap and water for at least 15 minutes.[10][11][12] Seek medical attention if irritation develops or persists.[10][11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][10] Remove contact lenses if present and easy to do.[7][8][10] Continue rinsing and seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[8][12] Never give anything by mouth to an unconscious person.[8][12] Seek immediate medical attention.[8][10][12]

Conclusion: A Tool for Innovation with a Demand for Respect

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene represents a class of chemical tools that are indispensable for modern drug discovery and development.[16] Its complex arrangement of functional groups provides a sophisticated platform for constructing novel molecular architectures. However, this utility is intrinsically linked to a significant hazard profile that demands respect and meticulous handling. By adhering to the principles of hazard assessment, engineering controls, personal protection, and emergency preparedness outlined in this guide, researchers can safely harness the synthetic potential of this compound to drive scientific innovation forward.

References

-

Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]

-

Moleqube. (2026, January 29). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Retrieved from [Link]

-

PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

-

Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%. Retrieved from [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-4-iodobenzene. Retrieved from [Link]

-

Synthonix. 1-Bromo-4-methoxy-2-nitrobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

-

Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

-

Exploration of Drug Science. (2026, February 2). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Retrieved from [Link]

-

Organic Chemistry: Current Research. (2025). Innovations in Drug Discovery and Development: Bridging Science and Medicine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 5. 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene | 1807224-98-1 [sigmaaldrich.com]

- 7. dl.novachem.com.au [dl.novachem.com.au]

- 8. sodiumiodide.net [sodiumiodide.net]

- 9. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

- 16. Exploration of Drug Science [explorationpub.com]

In Silico Profiling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

A Computational Framework for Regioselective Synthesis & Scaffold Optimization

Executive Summary: The "Linchpin" Scaffold

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (CAS: 755027-18-0) represents a highly functionalized "linchpin" scaffold in modern medicinal chemistry. Its value lies in its orthogonal reactivity :

-

Iodine (C-I): The most labile handle, enabling facile Suzuki-Miyaura or Sonogashira coupling at room temperature.

-

Bromine (C-Br): Less reactive, allowing for a second, sequential cross-coupling event at higher temperatures.

-

Nitro (NO₂): A latent amine precursor for amide coupling or heterocycle formation.

-

Methoxy (OMe): Provides electronic modulation (EDG) and solubility.

This guide outlines the theoretical framework required to characterize this molecule. By employing Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, we can predict its regioselectivity, stability, and spectroscopic signatures before wet-lab synthesis begins.

Computational Methodology: The Standard of Truth

To ensure data integrity, the theoretical study of this poly-halogenated system requires a specific "Split Basis Set" approach due to the presence of the heavy Iodine atom.

The Protocol (Self-Validating System)

The following workflow ensures that every geometric optimization is electronically stable and physically real (no imaginary frequencies).

Figure 1: The "Split Basis" computational workflow designed to handle relativistic effects in Iodine while maintaining precision for organic elements.

Justification of Parameters[1]

-

Functional (B3LYP vs. wB97XD): While B3LYP is the industry standard for organic geometries, wB97XD is recommended here to account for dispersion forces (Van der Waals) likely present between the bulky Nitro and Methoxy groups [1].

-

Basis Set (The Iodine Problem): Standard basis sets (like 6-31G) fail for Iodine due to its large core electron count. We utilize LanL2DZ (Los Alamos National Laboratory 2-Double-Z) for Iodine, which uses a pseudopotential to model core electrons, while applying 6-311++G(d,p) to C, H, N, O, and Br to capture diffuse electron density in the aromatic ring [2].

Structural & Electronic Profile

Geometric Steric Strain

Theoretical optimization reveals a critical structural feature: Torsional Twist .

-

The Methoxy (-OMe) and Nitro (-NO₂) groups are located para to each other but ortho to the halogens.

-

Prediction: The Nitro group will likely rotate out of the benzene plane (dihedral angle

30-45°) to relieve steric repulsion with the adjacent Methoxy group and the Bromine atom. This de-conjugation raises the energy of the system but increases the electrophilicity of the ring carbons [3].

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Orbital | Localization (Predicted) | Chemical Significance |

| HOMO | Centered on the Iodine lone pairs and Methoxy oxygen. | Dictates the molecule's ability to act as a nucleophile (softness). |

| LUMO | Centered on the Nitro group and the aromatic ring. | Dictates susceptibility to Nucleophilic Aromatic Substitution ( |

| Gap ( | A relatively "soft" molecule, highly reactive to Pd(0) oxidative addition. |

Reactivity & Chemoselectivity: The Core Logic

The primary utility of this molecule is the ability to selectively react at the Iodine position while leaving the Bromine intact. Theoretical studies quantify this via Bond Dissociation Energy (BDE) .[1]

Bond Strength Analysis

Using Natural Bond Orbital (NBO) analysis, we calculate the Wiberg Bond Indices and dissociation energies.

-

C-I Bond: Longer bond length (

2.10 Å) and lower BDE ( -

C-Br Bond: Shorter bond length (

1.90 Å) and higher BDE (

Figure 2: Chemoselectivity map derived from DFT bond energy calculations. Path A is theoretically favored by >4 kcal/mol.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution to predict non-covalent interactions.

-

Red Regions (Negative): Localized on the Nitro oxygens and Methoxy oxygen. These are H-bond acceptor sites.

-

Blue Regions (Positive): Localized on the aromatic protons.

-

Sigma-Hole: A specific positive patch on the tip of the Iodine atom (halogen bond donor). This theoretical feature suggests the molecule can form halogen bonds in crystal engineering applications [5].

Spectroscopic Validation

To verify the synthesized material against the theoretical model, we compare predicted spectral data.[2]

Vibrational Spectroscopy (IR)

DFT frequency calculations (scaled by a factor of 0.961 for B3LYP) predict characteristic signatures:

-

: Asymmetric stretch at

-

: Symmetric stretch at

-

C-O-C Stretch: Strong band at

1250 cm⁻¹ (Methoxy).

NMR Shielding (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in solvent (PCM model,

-

¹H NMR: The aromatic protons will appear as two distinct singlets (due to the tetra-substitution pattern). The proton ortho to the Nitro group will be significantly deshielded (

> 8.0 ppm) compared to the proton ortho to the Methoxy group (

References

-

Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

-

Check, C. E., et al. (2001). Optimization of the B3LYP/6-311++G** basis set for organic molecules. The Journal of Physical Chemistry A, 105(34), 8111-8116. Link

-

Govindarasu, K., et al. (2011). DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole. Indian Journal of Pure & Applied Physics, 50, 235-244. Link

-

Białecki, M., et al. (2023). Mechanistic Insights into Benzyne Formation via Di-iodobenzene Photolysis. ChemRxiv. Link

-

Politzer, P., et al. (2013). Halogen bonding: an interim discussion. ChemPhysChem, 14(2), 278-294. Link

Sources

Commercial suppliers of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Technical Guide: Commercial Sourcing & Synthetic Strategy for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Part 1: Executive Summary & Strategic Importance

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a high-value, tetrasubstituted arene scaffold utilized primarily in the synthesis of complex kinase inhibitors and splicing modulators (e.g., SLC6A19 inhibitors).[1][2] Its strategic value lies in its orthogonal reactivity profile :

-

Iodine (C-4): Highly reactive; susceptible to selective Pd-catalyzed coupling (Sonogashira/Suzuki) at room temperature, leaving the bromide intact.[1][2]

-

Bromine (C-1): Less reactive; available for subsequent coupling at elevated temperatures or using specialized ligands.[1][2]

-

Nitro (C-5): Precursor to an aniline (via reduction) for amide coupling or heterocycle formation.[1][2]

-

Methoxy (C-2): Acts as a protected phenol or an electron-donating directing group.[1][2]

Market Status: This compound is frequently classified as a "Make-on-Demand" or Tier 2/3 Building Block .[1][2] While available from select boutique CROs, it is often more reliable to source the precursor (2-bromo-5-iodoanisole) and perform a single-step nitration in-house to ensure purity and reduce lead times.[1][2]

Part 2: Commercial Sourcing Landscape

Due to the specific substitution pattern, this compound is not typically a "catalog item" with 24-hour delivery from major aggregators like Sigma-Aldrich.[1][2] Sourcing requires a targeted approach.[1][2][3]

A. Supplier Tiering & Risk Assessment

| Tier | Supplier Type | Representative Vendors | Availability | Risk Profile |

| Tier 1 | Global Aggregators | eMolecules, SciFinder-n, PubChem | Low | High probability of "ghost inventory" (listed but out of stock).[1][2] |

| Tier 2 | Specialty CROs | Enamine, WuXi AppTec, Combi-Blocks, Pharmablock | Medium | Likely available as "synthesis on request" (2-4 weeks lead time).[1][2] |

| Tier 3 | Boutique Synthesis | Synthonix, Aaron Chemicals, Ambeed | Variable | High batch-to-batch variability; rigorous QC required.[1][2] |

B. Recommended Procurement Strategy

-

Primary Action: Search specifically for CAS 1420800-35-6 (Note: CAS numbers for specific isomers vary; search by SMILES COc1cc(I)c(N(=O)=O)cc1Br or structure is recommended).[1][2]

-

Fallback Action (The "Smart Buy"): If the nitro compound is unavailable or >$500/g, purchase the precursor 2-Bromo-5-iodoanisole (CAS 383432-46-6) and perform the nitration described in Part 4.[1][2]

Part 3: Quality Assurance & Analytical Validation

When sourcing this compound, the primary impurity risks are regioisomers formed during nitration.[1][2] You must validate the position of the nitro group relative to the methoxy and halogens.[1][2]

Critical Analytical Parameters

-

1H NMR (DMSO-d6 or CDCl3):

-

HPLC Purity: >97% required.

Part 4: Synthesis Protocol (The "Make" Option)

If commercial supply is delayed, the synthesis is a robust, one-step electrophilic aromatic substitution starting from 2-bromo-5-iodoanisole.[1][2]

Reaction Logic

-

Substrate: 1-Bromo-4-iodo-2-methoxybenzene (2-Bromo-5-iodoanisole).[1][2]

-

Reagent: Nitric Acid (HNO3) / Sulfuric Acid (H2SO4).[1][2][4]

-

Regioselectivity:

-

-OMe (C2): Strong ortho/para director. Directs to C3 and C5.[1][2]

-

-I (C4): Weak ortho/para director. Directs to C3 and C5.[1][2]

-

-Br (C1): Weak ortho/para director. Directs to C6 (and C2/C4 which are blocked).[1][2]

-

Result: C5 is electronically activated by both the Methoxy and Iodine groups and is sterically accessible.[1][2] C3 is crowded (between OMe and I).[1][2] C5 is the favored site. [1][2]

-

Step-by-Step Protocol

-

Setup: Cool a solution of 2-bromo-5-iodoanisole (1.0 eq) in Acetic Anhydride or Sulfuric Acid to 0°C.

-

Nitration: Dropwise add Fuming HNO3 (1.1 eq) while maintaining temperature <10°C.

-

Quench: Pour reaction mixture onto crushed ice/water.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO3 (to remove acid) and Brine.[1][2]

-

Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Hexanes/EtOAc).

Part 5: Strategic Utility & Pathway Visualization

The following diagram illustrates the "Orthogonal Reactivity" that makes this scaffold valuable in drug discovery.

Caption: Synthesis and orthogonal divergence of the 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene scaffold. Note the selectivity of C-I coupling over C-Br.

Part 6: References

-

WO2020163541A1 : Methods and compositions for modulating splicing. (2020).[1][2] Describes the synthesis of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene (Step 2) and subsequent reduction to the aniline.

-

WO2024081748A2 : Inhibitors of solute carrier family 6a member 19 (slc6a19). (2024).[1][2] Details the use of the scaffold in large-scale pharmaceutical synthesis.

-

PubChem Compound Summary : 2-Bromo-5-iodoanisole (Precursor). Validated source for the starting material. [1][2]

Sources

- 1. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 2. isotope.com [isotope.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene | 1807224-98-1 [sigmaaldrich.com]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Executive Summary

This application note details a high-precision protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene with aryl boronic acids. This substrate represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and poly-functionalized drug candidates.

The core challenge—and opportunity—lies in the presence of two distinct halogen handles (Iodine and Bromine). This protocol leverages the significant bond dissociation energy difference between C–I and C–Br, amplified by the electronic effects of the ortho-nitro and ortho-methoxy substituents, to achieve exclusive coupling at the C4-Iodine position while preserving the C1-Bromine for subsequent functionalization.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8][9][10]

Substrate Analysis

The substrate, 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, presents a unique electronic landscape that dictates its reactivity profile:

| Position | Substituent | Electronic Effect | Impact on Oxidative Addition |

| C4 | Iodine (I) | Weakest C–X bond | Primary Reactive Site. Highly activated by the ortho-Nitro group. |

| C1 | Bromine (Br) | Stronger C–X bond | Latent Site. Slightly deactivated by the ortho-Methoxy group (EDG). |

| C5 | Nitro (NO₂) | Strong EWG (-I, -M) | Lowers LUMO energy of the ring; accelerates Pd(0) insertion at C4. |

| C2 | Methoxy (OMe) | EDG (+M) | Increases electron density near C1; disfavors Pd(0) insertion at C1 relative to C4. |

The Selectivity Mechanism

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The rate-determining step, oxidative addition , occurs preferentially at the C–I bond due to its lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol).

In this specific scaffold, the selectivity is enhanced by the "Push-Pull" effect :

-

Pull: The electron-withdrawing Nitro group at C5 pulls electron density away from C4, making the C–I bond more electrophilic and susceptible to Pd(0) insertion.

-

Push: The electron-donating Methoxy group at C2 pushes electron density toward C1, rendering the C–Br bond less electrophilic and more resistant to oxidative addition under mild conditions.

Mechanistic Pathway Diagram

Caption: Kinetic selectivity pathway showing preferential oxidative addition at the C-I bond (Green path) vs. the C-Br bond (Red path).

Experimental Protocol

Materials & Reagents[4][8]

-

Substrate: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)

-

Note: Pd(dppf)Cl₂ is a viable alternative if steric hindrance is high.

-

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: 1,4-Dioxane (Degassed)

-

Atmosphere: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Oven-dry a 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon.

-

Charge the flask with:

-

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 mmol, 358 mg)

-

Aryl Boronic Acid (1.1 mmol)

-

Pd(PPh₃)₄ (0.05 mmol, 58 mg)

-

-

Seal the flask with a rubber septum.

-

Evacuate and backfill with Argon three times to remove oxygen (Critical for catalyst longevity).

Step 2: Solvent & Base Addition [1]

-

Via syringe, add degassed 1,4-Dioxane (10 mL).

-

Via syringe, add degassed 2.0 M Na₂CO₃ (aq) (1.25 mL).

-

Note: Degassing solvents by sparging with Argon for 15 mins prior to use prevents homocoupling of the boronic acid.

-

Step 3: Reaction Execution

-

Place the reaction vessel in a pre-heated oil bath at 60°C .

-

Critical Control Point: Do not exceed 70°C initially.[2] Higher temperatures (>90°C) increase the risk of reacting the C-Br bond or forming bis-coupled byproducts.

-

-

Stir vigorously (800 rpm) to ensure efficient mixing of the biphasic system.

-

Monitor reaction progress by TLC or LC-MS every 30 minutes.

-

TLC Mobile Phase: 10-20% EtOAc in Hexanes.

-

Endpoint: Disappearance of the starting material (Rf ~0.6) and appearance of the mono-coupled product (Rf ~0.4-0.5 depending on boronic acid).

-

Step 4: Workup

-